Phyllodulcin is a naturally occurring dihydroisocoumarin, primarily known for its intense sweetness, reported to be 400-800 times sweeter than sucrose []. It is found in the leaves of the Hydrangea macrophylla var. thunbergii, a plant commonly known as Amacha or sweet hydrangea [, , , , , , , ]. The compound plays a significant role in scientific research due to its potential as a natural sweetener and its diverse biological activities, including anti-diabetic, anti-obesity, anti-allergic, and antifungal properties [, , , , , , ].
Phyllodulcin is a natural compound primarily extracted from the leaves of the Hydrangea macrophylla plant, known for its intense sweetness—estimated to be 400 to 800 times sweeter than sucrose. This compound has garnered attention in the food industry as a potential low-calorie sweetener and has been studied for its various biological effects, including anti-obesity properties.
Phyllodulcin is predominantly sourced from Hydrangea macrophylla, particularly its leaves. The extraction and purification processes have been optimized to yield high purity and efficiency, making it viable for commercial applications. The compound's presence in hydrangea leaves varies based on factors such as cultivar type, cultivation conditions, and harvesting methods .
Phyllodulcin belongs to the class of compounds known as dihydroisocoumarins. It is characterized by a specific molecular structure that contributes to its sweetness and potential health benefits. This classification places it among other natural sweeteners derived from plant sources.
Phyllodulcin can be synthesized through various methods, including:
The extraction process typically involves soaking dried hydrangea leaves in ethanol, followed by purification through high-performance liquid chromatography (HPLC). This method ensures that phyllodulcin is isolated with high purity levels (up to 97%) and suitable for further applications .
Phyllodulcin has the molecular formula and a molecular weight of 286.28 g/mol. Its structure features a dihydroisocoumarin skeleton with a 3-(4-hydroxy-3-methoxyphenyl) substituent. The presence of a chiral center at the C-3 position allows for two enantiomers of phyllodulcin, which may exhibit different biological activities .
Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are essential for confirming the identity and purity of phyllodulcin during research and industrial applications. These techniques provide detailed insights into its structural characteristics.
Phyllodulcin undergoes several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Phyllodulcin's mechanism of action primarily revolves around its interaction with sweet taste receptors in the human body. The specific three-dimensional conformation of phyllodulcin is crucial for binding to these receptors, leading to the perception of sweetness. Studies suggest that a partially extended conformation optimizes this interaction, making phyllodulcin an effective sweetener .
Phyllodulcin is characterized by:
The compound exhibits stability under normal conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its high sweetness intensity makes it an attractive alternative to traditional sugars in food formulations.
Relevant analytical methods such as HPLC are employed to quantify phyllodulcin levels in various matrices, ensuring compliance with safety standards in food products .
Phyllodulcin's primary application lies in the food industry as a natural sweetener. Its low-calorie content makes it suitable for diabetic diets and weight management products. Additionally, ongoing research explores its potential health benefits, including anti-obesity effects and regulatory roles in metabolic processes .
Phyllodulcin is a dihydroisocoumarin derivative characterized by a fused benzopyranone scaffold. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol. The core structure consists of a 3,4-dihydro-1H-2-benzopyran-1-one system substituted with key functional groups: a phenolic hydroxyl group at the C-8 position and a 3-hydroxy-4-methoxyphenyl moiety at the C-3 position. This arrangement creates a rigid, planar benzopyranone ring fused to a partially saturated pyran ring, which is critical for its bioactivity. The compound’s crystallography data reveals bond angles and lengths typical of dihydroisocoumarins, with the lactone carbonyl (C1=O) exhibiting polarity that influences solubility behavior [1] [3] [5].
Table 1: Core Structural Features of Phyllodulcin
Feature | Description |
---|---|
Molecular Formula | C₁₆H₁₄O₅ |
Molecular Weight | 286.28 g/mol |
Parent Skeleton | 3,4-Dihydroisocoumarin (1H-2-benzopyran-1-one) |
Key Substituents | 8-Hydroxy; 3-(3-hydroxy-4-methoxyphenyl) |
Functional Groups | Phenolic OH, Methoxy (-OCH₃), Lactone (C=O) |
Phyllodulcin possesses a chiral center at the C-3 position of the dihydroisocoumarin ring, leading to enantiomeric forms: (3R)-phyllodulcin and (3S)-phyllodulcin. Naturally occurring phyllodulcin from Hydrangea macrophylla and H. serrata exclusively adopts the (3R) configuration, as confirmed by optical rotation studies and chiral chromatography [3] . The (3R) enantiomer is responsible for the intense sweetness (400–800 times sweeter than sucrose), while the synthetic (3S) isomer exhibits significantly reduced sweetness intensity. Computational modeling reveals that the (3R) configuration optimally positions the 3-hydroxy-4-methoxyphenyl group for interaction with the T1R2/T1R3 sweet taste receptor’s Venus flytrap domain, whereas the (3S) orientation sterically hinders this binding [3] .
In planta, phyllodulcin accumulates primarily as a non-sweet glucosidic precursor: phyllodulcin-8-O-β-D-glucoside (C₂₂H₂₄O₁₀, MW 448.40 g/mol). This storage form features a β-D-glucose unit linked to the phenolic hydroxyl group at C-8 of the dihydroisocoumarin core. During processing (e.g., fermentation or thermal treatment), endogenous β-glucosidases hydrolyze the glycosidic bond, releasing aglycone phyllodulcin. Nuclear magnetic resonance (NMR) studies confirm the β-configuration of the glucosidic bond and the (3R) stereochemistry of the aglycone moiety. The glucoside’s increased water solubility (compared to the aglycone) facilitates cellular storage in hydrangea leaves [7] [1].
Phyllodulcin exhibits limited aqueous solubility (166.3 mg/L at 25°C), attributed to its hydrophobic dihydroisocoumarin core and aromatic ring system. This low solubility poses formulation challenges for food/beverage applications. In contrast, it shows moderate solubility in polar organic solvents:
Table 2: Solubility Profile of Phyllodulcin
Solvent System | Solubility | Conditions |
---|---|---|
Water | 166.3 mg/L | 25°C |
Ethanol (100%) | ~100 mg/mL | 25°C |
DMSO | >100 mg/mL | 25°C |
1% Ethanol/Water | Sufficient for sensory studies | 50°C [2] |
Phyllodulcin undergoes degradation under extreme pH and elevated temperatures:
Table 3: Stability Findings for Phyllodulcin
Condition | Observation | Analytical Method |
---|---|---|
pH 3.0 (70°C) | >90% retention after 1 hour | HPLC-UV [2] |
pH 9.0 (25°C) | ~50% degradation after 1 hour | HPLC-UV [2] |
Dry heat (100°C) | Partial decomposition after 30 minutes | TGA/MS |
Aqueous solution (50°C) | Stable for sensory evaluation | Descriptive analysis [2] |
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